molecular formula C12H7NO2S B1298606 Thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 52026-70-7

Thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1298606
CAS No.: 52026-70-7
M. Wt: 229.26 g/mol
InChI Key: FSEPCRFINOFJMC-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline-2-carboxylic acid (CAS 52026-70-7) is a heterocyclic compound with a molecular weight of 229.26 g/mol and the molecular formula C12H7NO2S. It serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Recent studies highlight its signifcant research value as a precursor for synthesizing novel compounds with biological activity. It has been effectively used in Rh(III)-catalyzed formal [4+2] cycloadditions with internal alkynes to create tetracyclic lactone derivatives, a process triggered by C-H activation where the carboxylic acid group acts as a directing group . Preliminary biological evaluations of such synthesized derivatives have shown promising antitumor activity against a panel of human cancer cell lines, including CaCo-2, MCF-7, AGS, HeLa, and NCI-H460, as well as antiparasitic activity against Trypanosoma brucei and Leishmania infantum . Furthermore, other derivatives based on the thieno[2,3-b]quinoline scaffold have been investigated for their hepatoprotective properties in model studies . The carboxylic acid functional group at the 2-position makes it a versatile building block for further chemical modifications and the synthesis of more complex molecular architectures. This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEPCRFINOFJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359608
Record name Thieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-70-7
Record name Thieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Quinolines and Fused Heterocycles in Medicinal Chemistry

Quinolines, which are composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represent a privileged structural motif in medicinal chemistry. nih.gov Their derivatives are found in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The quinoline (B57606) core is a key component in drugs with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The basic nitrogen atom within the quinoline ring allows for salt formation and various chemical modifications, enhancing its utility in drug design. quizgecko.com

Fused heterocyclic systems, which incorporate the quinoline scaffold with other ring structures, have garnered considerable attention from researchers. This fusion can lead to compounds with unique three-dimensional shapes and electronic properties, often resulting in enhanced biological activity or novel mechanisms of action. The combination of different heterocyclic rings can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making them attractive targets for drug discovery programs.

Overview of the Thieno 2,3 B Quinoline Core in Contemporary Organic and Medicinal Chemistry Research

Classical and Conventional Synthetic Routes to this compound and its Derivatives

The synthesis of the thieno[2,3-b]quinoline core is predominantly achieved through the construction of the thiophene ring onto a pre-existing quinoline structure. This approach has been refined over the years, incorporating both traditional and contemporary techniques to improve efficiency and yield.

Cyclo-condensation Reactions

Cyclo-condensation reactions represent a cornerstone in the synthesis of this compound. These reactions typically involve the formation of the thiophene ring by reacting a suitably functionalized quinoline with a reagent that provides the necessary sulfur and carbon atoms.

A primary and widely utilized method for synthesizing thieno[2,3-b]quinoline-2-carboxylic acids is the condensation of 2-chloro-3-formylquinolines with thioglycolic acid. semanticscholar.org This reaction proceeds through an initial nucleophilic substitution of the chlorine atom at the C-2 position of the quinoline ring by the sulfur atom of thioglycolic acid. This is followed by an intramolecular cyclization and dehydration to form the fused thiophene ring. The reaction can sometimes yield a mixture of the cyclized thieno[2,3-b]quinoline-2-carboxylic acids and the uncyclized intermediate, [(3-formylquinolin-2-yl)thio]acetic acid.

To improve reaction times and yields, microwave irradiation has been successfully employed in the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their corresponding alkyl esters. semanticscholar.org This technique offers a significant advantage over conventional heating methods by providing rapid and uniform heating, which can lead to shorter reaction times and often cleaner reaction profiles. A series of these compounds have been synthesized by the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or its alkyl esters under microwave irradiation. semanticscholar.org

The efficiency of the cyclo-condensation reaction can be further enhanced through the use of catalysts. Anhydrous potassium carbonate is commonly used as a base to facilitate the reaction between 2-chloro-3-formyl quinolines and thioglycolic acid under microwave irradiation. semanticscholar.org More recently, nanocatalysis has been introduced to this synthetic scheme. Copper oxide nanoparticles (CuO NPs) have been reported as an effective catalyst for the formation of thieno[2,3-b]quinoline derivatives. This novel approach involves the cyclo-condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogs with thioglycolic acid in tetrahydrofuran (B95107) under reflux conditions.

PrecursorReagentCatalystMethodProduct
2-chloro-3-formyl quinolinesThioglycolic acid/alkyl estersAnhydrous Potassium CarbonateMicrowave IrradiationThieno[2,3-b]quinoline-2-carboxylic acids/alkyl esters semanticscholar.org
2-chloroquinoline-3-carbaldehydeThioglycolic acidCopper Oxide NanoparticlesReflux in THFThieno[2,3-b]quinoline derivatives

Vilsmeier-Haack Cyclization as a Precursor Strategy

The Vilsmeier-Haack reaction is a crucial precursor strategy for the synthesis of thieno[2,3-b]quinolines. This reaction is not used to form the final thiophene ring itself, but rather to synthesize the key intermediate, 2-chloro-3-formylquinoline, from readily available N-arylacetamides. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide, facilitates the cyclization of N-arylacetamides to produce the desired quinoline precursors. This method is noted for its efficiency and regioselectivity, particularly with N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are then used in subsequent cyclo-condensation reactions to build the thieno[2,3-b]quinoline core.

Synthesis of Related Fused Systems: Thieno[2,3-b]benzoekb.egmdpi.comnaphthyridine-2-carboxylic Acids

The synthetic principles applied to the formation of thieno[2,3-b]quinolines can be extended to construct more complex, related fused systems. An example is the synthesis of thieno[2,3-b]benzo semanticscholar.orgmdpi.comnaphthyridine-2-carboxylic acids. It is presumed that the user's query for " ekb.egmdpi.comnaphthyridine" may be a typographical error, as the literature more commonly details the synthesis of the semanticscholar.orgmdpi.com isomer. The synthesis of this tetracyclic system also benefits from modern techniques. The process begins with the Vilsmeier-Haack cyclization of N-(4-methylquinolin-2-yl)acetamide derivatives to yield 2-chloro-3-formylbenzo semanticscholar.orgmdpi.comnaphthyridines. researchgate.net These intermediates then undergo condensation with thioglycolic acid, a reaction that is significantly enhanced by microwave irradiation, using anhydrous potassium carbonate as a catalyst, to afford the final thieno[2,3-b]benzo semanticscholar.orgmdpi.comnaphthyridine-2-carboxylic acids. researchgate.net

PrecursorReagentCatalystMethodProduct
N-(4-methylquinolin-2-yl)acetamideVilsmeier-Haack reagent (POCl3/DMF)-Microwave Irradiation2-chloro-3-formylbenzo semanticscholar.orgmdpi.comnaphthyridines researchgate.net
2-chloro-3-formylbenzo semanticscholar.orgmdpi.comnaphthyridinesThioglycolic acidAnhydrous Potassium CarbonateMicrowave IrradiationThieno[2,3-b]benzo semanticscholar.orgmdpi.comnaphthyridine-2-carboxylic acids researchgate.net

Advanced Catalytic Strategies for Derivatization of this compound

Modern synthetic chemistry offers powerful tools for the derivatization of complex heterocyclic scaffolds such as this compound. Advanced catalytic systems involving rhodium, palladium, and copper have been instrumental in developing novel pathways to tetracyclic and tricyclic lactone derivatives. Furthermore, methods like iodocyclization provide a direct route to the core thieno[2,3-b]quinoline ring system itself.

A significant advancement in the derivatization of this compound is the synthesis of tetracyclic lactones via a Rhodium(III)-catalyzed formal [4+2] cycloaddition. mdpi.com This reaction proceeds through an intramolecular oxidative annulation with internal alkynes, offering an efficient method for assembling complex fused-ring systems in a single step. researchgate.net

The catalytic cycle is initiated by a C-H bond activation, a process where the rhodium catalyst selectively cleaves a carbon-hydrogen bond on the thiophene ring. mdpi.comresearchgate.net This step is a cornerstone of the reaction's efficiency, as it utilizes an otherwise unreactive bond to initiate the transformation. nih.gov The C-H activation leads to the formation of a rhodacycle intermediate, which is poised to react with the alkyne coupling partner. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials, enhancing the atom economy of the synthesis. nih.gov

The regioselectivity of the C-H activation is controlled by the carboxylic acid group at the 2-position of the thieno[2,3-b]quinoline core. mdpi.com This functional group acts as a directing group, coordinating to the rhodium center and positioning it in proximity to the specific C-H bond targeted for cleavage. nih.gov The use of carboxylic acids as directing groups is a well-established and powerful strategy in Rh(III)-catalyzed reactions for constructing various heterocyclic systems. nih.govnih.gov This directed approach ensures that the annulation occurs at the desired position, leading to the selective formation of the tetracyclic lactone product. mdpi.com

The Rh(III)-catalyzed cycloaddition demonstrates a good scope with respect to the internal alkyne partner. The reaction accommodates both symmetrical and unsymmetrical alkynes, leading to the formation of disubstituted tetracyclic lactones. mdpi.com With unsymmetrical alkynes, the reaction proceeds with high regioselectivity, a crucial aspect for synthesizing specifically substituted target molecules. nih.govrsc.org The reaction conditions are optimized to favor the formation of a single regioisomer, which is influenced by both steric and electronic properties of the alkyne substituents. nih.gov

Table 1: Rh(III)-Catalyzed Cycloaddition of this compound with Various Internal Alkynes mdpi.com

Entry Alkyne Partner Product Yield (%)
1 Diphenylacetylene Tetracyclic lactone with two phenyl groups 75
2 1,2-bis(4-methoxyphenyl)ethyne Tetracyclic lactone with two 4-methoxyphenyl (B3050149) groups 68
3 1,2-di(p-tolyl)ethyne Tetracyclic lactone with two p-tolyl groups 72
4 1-phenyl-2-(p-tolyl)ethyne Single regioisomer of the tetracyclic lactone 70

An alternative strategy for creating fused lactone derivatives involves a tandem one-pot reaction sequence beginning with a Sonogashira cross-coupling. mdpi.com This well-established palladium and copper co-catalyzed reaction couples a halogenated precursor with a terminal alkyne. mdpi.comorganic-chemistry.org While this method has been explicitly detailed for the analogous 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, the principle is a key strategy for forming arylalkyne intermediates that can undergo subsequent cyclization. mdpi.comnih.gov Following the formation of the alkyne-substituted intermediate, an intramolecular 6-endo-dig lactonization is induced. This cyclization step forms the tricyclic lactone ring system regioselectively and in good yields. mdpi.com

Table 2: Synthesis of Tricyclic Lactones via Tandem Sonogashira Coupling and 6-Endo-Dig Lactonization mdpi.com

Entry Terminal Alkyne Product Yield (%)
1 Phenylacetylene 3-phenyl-substituted tricyclic lactone 50
2 4-ethynylaniline 3-(4-aminophenyl)-substituted tricyclic lactone 63
3 4-ethynylbenzonitrile 3-(4-cyanophenyl)-substituted tricyclic lactone 58
4 Ethynyl-2-fluorobenzene 3-(2-fluorophenyl)-substituted tricyclic lactone 55

Instead of derivatizing a pre-existing thieno[2,3-b]quinoline system, the core heterocyclic structure itself can be synthesized through an iodocyclization reaction. rsc.orgdntb.gov.ua This methodology provides a novel and regioselective pathway to thieno[2,3-b]quinoline derivatives from 3-alkynyl-2-(methylthio)quinolines. rsc.orgdocumentsdelivered.com The reaction proceeds by treating the substrate with iodine, which induces an electrophilic cyclization to form the thiophene ring fused to the quinoline core. rsc.org The resulting iodinated thieno[2,3-b]quinoline product is a versatile intermediate that can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. rsc.org Density Functional Theory (DFT) calculations have been used to elucidate the reaction mechanism. rsc.orgdocumentsdelivered.com

Table 3: Iodocyclization of 3-Alkynyl-2-(methylthio)quinolines rsc.org

Entry Substrate (Alkyne Substituent) Product Yield (%)
1 Unsubstituted alkyne 3-iodo-thieno[2,3-b]quinoline 90
2 Phenyl-substituted alkyne 2-phenyl-3-iodo-thieno[2,3-b]quinoline 83
3 Bromoalkyne 2-bromo-3-iodo-thieno[2,3-b]quinoline 78
4 4-chlorophenyl-substituted alkyne 2-(4-chlorophenyl)-3-iodo-thieno[2,3-b]quinoline 85

Halocyclization Techniques for Specific Thieno[2,3-b]quinoline Derivatives

The primary halocyclization technique for synthesizing thieno[2,3-b]quinoline derivatives is the electrophile-mediated cyclization of functionalized quinoline precursors. rsc.org The iodocyclization of 3-alkynyl-2-(methylthio)quinolines stands out as a highly effective and regioselective method. researchgate.net

This reaction is typically carried out under mild conditions, using an iodine source like I₂ or ICl in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN). rsc.orgnih.govnih.gov The process yields 3-iodothieno[2,3-b]quinolines, which are valuable intermediates for subsequent chemical modifications. The structure of the resulting thieno[2,3-b]quinoline derivative has been unequivocally confirmed by methods including X-ray crystallography. rsc.org This approach provides a reliable pathway to access quinoline-fused heterocycles that can be further elaborated. rsc.orgdocumentsdelivered.com

Reaction Mechanism Elucidation for Synthetic Transformations

Proposed Mechanisms for Cycloaddition Reactions

The this compound scaffold can undergo further annulation through cycloaddition reactions to build more complex, tetracyclic structures. A notable example is the Rhodium(III)-catalyzed formal [4+2] cycloaddition with internal alkynes. researchgate.net This reaction is triggered by C-H activation, with the carboxylic acid moiety at the 2-position acting as a directing group. researchgate.net

The proposed mechanism for this type of transformation generally involves several key steps:

C-H Activation: The Rh(III) catalyst coordinates to the substrate, and the carboxylic acid group directs the cleavage of the C-H bond adjacent to the thiophene sulfur atom, forming a rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne then inserts into the rhodium-carbon bond of the metallacycle.

Reductive Elimination: The cycle concludes with reductive elimination, which forms the new six-membered ring (a pyran-2-one) and regenerates the active Rh(III) catalyst.

This process provides an atom-economical method for constructing complex fused heterocyclic systems from simpler precursors. nih.gov While the specific mechanism is tailored to the [4+2] cycloaddition, insights can be drawn from other rhodium-catalyzed processes like [2+2+2] and [5+2] cycloadditions, which also proceed through metallacyclic intermediates. nih.govmdpi.com

Detailed Studies on C-H Activation Pathways

The functionalization of this compound via C-H activation is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. The carboxylic acid group is particularly effective as a directing group in these transformations. researchgate.net

In the Rh(III)-catalyzed [4+2] cycloaddition with alkynes, the C-H activation step is the gateway to the entire catalytic cycle. researchgate.net The reaction is initiated by the coordination of the rhodium catalyst to the carboxylic acid. This brings the metal center into proximity with the C-H bond at the 3-position of the thiophene ring, facilitating a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate. This directed C-H activation ensures high regioselectivity in the subsequent functionalization. Such pathways are increasingly important in organic synthesis for their efficiency and ability to create complex molecules in fewer steps. organic-chemistry.orgnih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For thieno[2,3-b]quinoline-2-carboxylic acid, ¹H and ¹³C NMR spectra would provide definitive confirmation of its fused-ring system and the position of its substituents.

In a typical ¹H NMR spectrum, the protons on the quinoline (B57606) and thiophene (B33073) rings would appear as distinct signals in the aromatic region (generally δ 7.0-9.0 ppm). The proton on the C3 position of the thiophene ring is expected to resonate at a characteristic downfield shift. researchgate.net The protons of the quinoline moiety would exhibit coupling patterns (doublets, triplets, or multiplets) that allow for their specific assignment. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic resonance in the δ 160-180 ppm range. The quaternary carbons at the ring junctions and the carbon bearing the carboxylic acid group would also have unique chemical shifts, aiding in the complete structural assignment. While specific experimental data from available literature is limited, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

Table 1: Anticipated ¹H NMR Spectral Data for this compound

Proton Multiplicity Chemical Shift (δ, ppm)
Aromatic-H m 7.0 - 9.0
Thiophene-H (C3) s ~8.2 - 8.4
-COOH br s >10

Note: This table is predictive, based on general principles and data from related structures. Specific experimental values are not available in the searched literature.

Table 2: Anticipated ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O 160 - 180
Aromatic C 110 - 150

Note: This table is predictive. Specific experimental values are not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak typically found between 1680 and 1710 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the aromatic quinoline and thiophene rings would appear in the 1450-1620 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carboxylic Acid C=O Stretch 1680-1710 (strong)
Aromatic Rings C=C / C=N Stretch 1450-1620
Aromatic Rings C-H Stretch ~3000-3100

Note: This table is based on established correlations. Specific experimental values are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₇NO₂S, corresponding to a molecular weight of approximately 229.25 g/mol . mdpi.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise mass determination, confirming the elemental composition. researchgate.net Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the fused heterocyclic ring system would also produce a characteristic pattern of fragment ions, further corroborating the proposed structure.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺ Molecular Ion ~229
[M-OH]⁺ Loss of hydroxyl radical ~212
[M-COOH]⁺ Loss of carboxyl radical ~184

Note: This table is predictive. Specific experimental fragmentation data is not available in the searched literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₁₂H₇NO₂S), the theoretically calculated elemental composition would be compared against experimentally determined values. Agreement between the theoretical and experimental values provides strong evidence for the compound's purity and elemental makeup. researchgate.net

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight % Composition
Carbon C 12.01 62.87%
Hydrogen H 1.01 3.08%
Nitrogen N 14.01 6.11%
Oxygen O 16.00 13.96%
Sulfur S 32.07 13.99%

Note: Experimental values from literature are not available in the searched results.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would unambiguously confirm the planar nature of the fused thieno[2,3-b]quinoline ring system and provide exact geometric parameters of the carboxylic acid group. Currently, there are no publicly available X-ray crystallographic studies for the parent compound this compound in the searched scientific literature.

Structure Activity Relationship Sar Studies and Molecular Interactions

Systematic Elucidation of Key Structural Motifs Governing Biological Activity

Systematic modifications of the thieno[2,3-b]quinoline scaffold have provided significant insights into the structural requirements for potent biological activity, particularly as antiproliferative agents.

Research into the SAR of thieno[2,3-b]quinoline derivatives has demonstrated that substitutions on the core structure significantly modulate their anticancer properties. A study involving seventy-nine derivatives of thieno[2,3-b]quinolines and related structures tested against various human cancer cell lines found that the most potent compounds exhibited IC50 values in the nanomolar range (80-250 nM). nih.gov

A key finding is that increasing the size of cycloalkyl rings fused to the pyridine (B92270) portion of the scaffold enhances antiproliferative activity. nih.gov Specifically, hexahydrocycloocta[b]thieno[3,2-e]pyridines were generally more active than derivatives with smaller fused rings. nih.gov This suggests that the conformation and steric bulk of this region are critical for target interaction. The table below summarizes the general trend observed.

Table 1: Influence of Fused Cycloalkyl Ring Size on Antiproliferative Activity

Fused Ring System General Activity Trend
Dihydrocyclopenta[b]thieno[3,2-e]pyridine Lower Activity
Tetrahydrothieno[2,3-b]quinoline Moderate Activity
Cyclohepta[b]thieno[3,2-e]pyridine Higher Activity
Hexahydrocycloocta[b]thieno[3,2-e]pyridine Most Active

Data derived from studies on analogous thieno[3,2-e]pyridine cores, indicating a general trend for the broader class of compounds. nih.gov

The carboxylic acid group at the 2-position of the thieno[2,3-b]quinoline core is a pivotal functional group, although much of the biological evaluation has been performed on its carboxamide derivatives. nih.govnih.govmdpi.com The carboxylic acid itself serves as a crucial synthetic handle and has been shown to act as a transient directing group in catalyzed C-H activation reactions, facilitating the construction of more complex, tetracyclic lactone derivatives. mdpi.com This chemical reactivity highlights its potential to participate in directed interactions within a biological target.

While direct comparisons of the biological activity of the carboxylic acid versus its amide or ester analogues are not extensively detailed, studies on related heterocyclic carboxylic acids provide some insight. For instance, in a series of 4-arylthieno[2,3-b]pyridine-2-carboxamides, the conversion of tert-butyl esters to their corresponding carboxylic acids resulted in a significant reduction or complete loss of antiplasmodial activity. mdpi.com This suggests that for certain targets, the free carboxylic acid may be detrimental to activity, possibly due to unfavorable charge interactions or reduced membrane permeability, and that ester or amide forms are preferred for optimal biological effect. The primary focus on carboxamides in anticancer studies indicates that this moiety is likely critical for forming key hydrogen bonds or other interactions within the target protein's binding site. nih.gov

A significant challenge in the development of thieno[2,3-b]quinoline-based compounds for therapeutic use is their characteristically low aqueous solubility. researchgate.net Efforts to mitigate this issue have shown that specific chemical modifications can substantially improve solubility without compromising biological potency. The most successful strategy has been the introduction of polar functional groups, such as alcohols, ketones, and substituted amines, onto an appended alkyl ring of the core structure. This approach has led to the discovery of analogues with nanomolar IC50 values against cancer cell lines and greatly enhanced aqueous solubility.

Conversely, attempts to improve solubility by introducing alternative heterocycles into the core structure did not yield significant improvements and, in some cases, diminished the desired antiproliferative activity.

Table 2: Strategies for Solubility Modification of Thieno[2,3-b]quinoline Derivatives

Modification Strategy Impact on Solubility Impact on Antiproliferative Activity
Introduction of polar groups (alcohols, ketones, amines) on appended rings Significantly Improved Potent activity retained (nM range)
Introduction of alternative heterocycles in the core No notable improvement Activity not retained

Computational and Molecular Modeling Approaches in SAR

Computational methods, particularly molecular docking, have become essential tools for understanding the interactions between thieno[2,3-b]quinoline derivatives and their biological targets, providing a rationale for observed SAR data.

While docking studies on Thieno[2,3-b]quinoline-2-carboxylic acid itself are limited, research on structurally related compounds provides valuable insights into its potential binding modes and targets. Docking simulations have been performed for various thieno-fused quinolines and pyrimidines against several key anticancer targets, including protein kinases and tubulin.

For example, studies on pyrimido[4′,5′:4,5]thieno(2,3-b)quinoline derivatives, which feature an extended ring system, identified Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2) as potential targets. nih.gov Similarly, docking of thieno[3,2-c]quinoline compounds into the ATP binding pocket of the RET kinase has been used to rationalize their antiproliferative activity in medullary thyroid cancer cells. acs.orgnih.gov These studies collectively suggest that the planar, heterocyclic core of the thieno[2,3-b]quinoline scaffold is well-suited to interact with the active sites of various protein kinases.

Molecular docking studies consistently predict that thieno[2,3-b]quinoline derivatives and their analogues occupy the ATP-binding site of protein kinases. nih.govacs.org This binding mode is characteristic of many small-molecule kinase inhibitors, which function by competing with endogenous ATP, thereby blocking the phosphorylation cascade that drives cell proliferation.

In the case of RET kinase, docking simulations showed that the thieno[3,2-c]quinoline core of the inhibitors fits into the ATP binding pocket, where it forms stabilizing interactions with key residues. nih.gov Specifically, substitutions on the core structure, such as an 8-NO2 group, were observed to interact with crucial residues like Lys758 and Asp892 in the hydrophobic pocket of the kinase domain. nih.gov For other kinases like VEGFR1 and CHK2, derivatives were also predicted to bind within the ATP-binding cleft, explaining their inhibitory activity. nih.gov These computational models provide a structural basis for the observed biological activities and guide the rational design of new, more potent, and selective inhibitors based on the thieno[2,3-b]quinoline scaffold.

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Binding Affinity and Pose

Molecular docking is a primary computational tool used to predict the preferred orientation (pose) and binding strength (affinity) of a ligand when it interacts with a target protein. For scaffolds related to Thieno[2,3-b]quinoline, software such as AutoDock and GOLD is employed to perform these predictions. nih.govnih.gov

The binding affinity is often quantified as a docking score, typically in kcal/mol, which estimates the free energy of binding. For instance, docking studies on the related 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide target CB1a have shown binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org These values indicate the stability of the ligand-protein complex.

The prediction process involves using a scoring function, such as the Chemscore fitness function, to evaluate thousands of possible binding poses. nih.gov The resulting data not only predicts the strength of the interaction but also reveals the specific molecular interactions that stabilize the complex. Analysis of the binding pose can identify key amino acid residues that interact with the ligand through hydrogen bonds or hydrophobic interactions. nih.gov For example, interactions with residues such as ILE-8, PHE-15, and TRP-12 have been identified for similar quinoline-based compounds. nih.gov This detailed understanding of the binding pose is fundamental for explaining the molecule's mechanism of action at a molecular level.

Table 1: Predicted Binding Affinities for Related Quinoline (B57606) Scaffolds This table is generated based on data for structurally similar compounds to illustrate the application of the methodology.

Compound ScaffoldTargetPredicted Binding Affinity (kcal/mol)Reference
Thiopyrano[2,3-b]quinoline Derivative 1CB1a-5.3 nih.govsemanticscholar.org
Thiopyrano[2,3-b]quinoline Derivative 2CB1a-5.5 semanticscholar.org
Thiopyrano[2,3-b]quinoline Derivative 4CB1a-6.1 nih.govsemanticscholar.org

Density Functional Theory (DFT) for Mechanistic and Electronic Property Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound and its derivatives, DFT calculations provide a deeper understanding of their intrinsic chemical characteristics, which are not accessible through classical molecular mechanics methods. rsc.orgdocumentsdelivered.com

DFT is employed to elucidate reaction mechanisms, such as the iodocyclization reaction used in the synthesis of the thieno[2,3-b]quinoline core. rsc.orgresearchgate.net Furthermore, it is used to calculate a range of electronic properties that are critical for understanding molecular reactivity and stability. mdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Other quantum chemical parameters derived from DFT calculations, such as electronegativity, chemical hardness and softness, and the electrophilicity index, provide comprehensive insights into the molecule's behavior in chemical reactions and biological interactions. nih.gov These computational analyses help in understanding the electronic distribution and charge transfer possibilities within the molecule, which are crucial for its interaction with biological macromolecules.

Table 2: Electronic Properties Calculated via DFT This table lists common parameters calculated using DFT to provide insights into molecular properties.

ParameterSignificanceReference
HOMO EnergyHighest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov
LUMO EnergyLowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. nih.gov
Chemical Hardness (η)Measures resistance to change in electron distribution. nih.gov
Electronegativity (χ)Describes the power of an atom to attract electrons. nih.gov
Electrophilicity Index (ω)Quantifies the energy lowering of a molecule when it accepts electrons. nih.gov

In Silico Cavity Detection for Target Identification

Before the binding affinity can be predicted, a potential biological target must be identified. In silico target identification methods, including inverse virtual screening, are used to screen a compound against libraries of known protein structures. frontiersin.orgnih.gov A key component of this process is cavity detection, where algorithms analyze the three-dimensional surface of a protein to identify pockets or cavities that could potentially serve as binding sites for a ligand. researchgate.net

Once a cavity is identified, its geometric and physicochemical properties are characterized. The this compound scaffold can then be computationally docked into these cavities to assess the likelihood of a stable interaction. researchgate.net This approach allows researchers to generate hypotheses about the potential biological targets of a novel compound. For instance, studies on related scaffolds have used web servers like PharmMapper and TarFisDock, which employ different algorithms to identify putative targets. nih.gov The combination of cavity detection and molecular docking provides a powerful workflow for identifying new targets for the this compound scaffold and guiding further experimental validation. frontiersin.orgresearchgate.net

Rational Design Principles for this compound Derivatives

The rational design of new this compound derivatives is a systematic process that leverages the insights gained from SAR studies, molecular docking, and DFT calculations. The primary goal is to modify the parent scaffold in a targeted manner to enhance its interaction with a specific biological target, thereby improving its desired activity.

The design process often begins with an analysis of a known ligand-protein complex or a docking model of the parent compound. nih.gov This analysis reveals which parts of the molecule are essential for binding and which regions can be modified. For example, SAR studies on the related thieno[2,3-b]pyridine (B153569) scaffold have shown that introducing large, lipophilic groups at certain positions can enhance activity, providing a clear design principle for future modifications. nih.gov

Design principles often focus on:

Optimizing Binding Interactions: Adding or modifying functional groups to form additional hydrogen bonds or hydrophobic interactions with the target's binding cavity, as identified through docking studies.

Modulating Electronic Properties: Making substitutions that alter the electronic distribution of the molecule, as guided by DFT calculations, to improve properties like target affinity or membrane permeability.

Exploring the Binding Site: Designing derivatives with new substituents to probe different regions of the target's binding pocket, a strategy that has been successfully applied to other quinoline-based compounds. frontiersin.org

By integrating these computational approaches, chemists can prioritize the synthesis of compounds that have a higher probability of success, making the drug discovery process more efficient.

Biological Activities and Therapeutic Target Identification Mechanistic and Target Based Research

Anti-proliferative and Antitumor Research

Derivatives of thieno[2,3-b]quinoline-2-carboxylic acid have been the subject of extensive investigation for their ability to inhibit the growth of cancer cells. These studies have identified several key molecular targets and mechanisms of action.

The thieno[2,3-b]quinoline core structure is recognized for its role in the development of kinase inhibitors. nih.gov Certain derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (TKD). nih.gov EGFR is a crucial target in cancer therapy as its overactivation can lead to uncontrolled cell proliferation. The inhibitory activity of these compounds is often attributed to their structural similarity to known kinase inhibitors, allowing them to compete for the ATP-binding site on the enzyme. nih.gov

In addition to EGFR, related heterocyclic systems such as thieno[3,2-c]quinoline derivatives have shown inhibitory activity against Phosphoinositide 3-kinase (PI3K). nih.gov The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. nih.gov For instance, a thieno[3,2-c]quinoline derivative exhibited a PI3K IC₅₀ of 1 µM and demonstrated antiproliferative effects against K562 and DU145 cancer cell lines. nih.gov

The planar, polycyclic aromatic structure of thieno[2,3-b]quinoline derivatives facilitates their interaction with DNA, a key mechanism for the cytotoxic activity of many antitumor agents. Studies on structurally related compounds, such as thieno[2,3-b]benzo nih.govnih.govnaphthyridine-2-carboxylic acid (TBNC) and thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid (TNC), have provided insight into this mechanism. nih.govsemanticscholar.org

When these compounds bind to calf thymus DNA (CT-DNA), changes are observed in the UV-Vis absorption spectrum, specifically a bathochromic shift (shift to longer wavelength) and a hypochromic shift (decreased absorbance). nih.govsemanticscholar.org These spectral changes are indicative of an intercalative binding mode, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov

Further evidence for intercalation comes from viscosity and thermal denaturation studies. The interaction of these compounds with DNA leads to an increase in the viscosity of DNA solutions and an increase in the melting temperature (Tm) by about 4°C. nih.govsemanticscholar.org This stabilization of the DNA helix is a characteristic feature of intercalating agents. Binding constants (Kb) have been calculated to be in the range of 1.8 x 10⁶ M⁻¹ to 2.1 x 10⁶ M⁻¹, indicating a strong binding affinity for DNA. nih.govsemanticscholar.org

Table 1: DNA Interaction Parameters for Thieno[2,3-b]quinoline Analogs

Phospholipase C (PLC) enzymes are crucial in signal transduction pathways that regulate cell proliferation and differentiation. nih.gov They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov Thieno[2,3-b]pyridine (B153569) derivatives, which are structurally analogous to thieno[2,3-b]quinolines, were initially identified through virtual screening as potential inhibitors of PLC isoforms. researchgate.net

Subsequent research has aimed to improve the anti-proliferative activity of these compounds by targeting adjacent lipophilic pockets in the putative target enzyme, phosphoinositide phospholipase C (PI-PLC). researchgate.net Studies on the effect of PLC-γ2 inhibitors have also been conducted in the context of thieno[2,3-b]pyridine research, exploring the basis for their anti-proliferative activity. nih.gov

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase and induces cell growth arrest. nih.gov Consequently, DHODH has been identified as a promising target for cancer therapy. nih.govresearchgate.net

While direct inhibition of DHODH by this compound has not been extensively reported, the broader class of 4-quinoline carboxylic acids has been widely investigated as DHODH inhibitors. nih.govresearchgate.net This suggests that the quinoline (B57606) carboxylic acid moiety, a core component of the this compound structure, is a relevant pharmacophore for targeting this enzyme.

The therapeutic potential of thieno[2,3-b]quinoline derivatives is underscored by their potent antiproliferative activity against a diverse range of human cancer cell lines. researchgate.netnih.gov The efficacy of these compounds has been demonstrated through numerous in vitro studies.

For example, lactone derivatives of thieno[2,3-b]quinoline have been evaluated for their antitumor activity against a panel of five human cancer cell lines: CaCo-2 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), AGS (gastric adenocarcinoma), HeLa (cervical adenocarcinoma), and NCI-H460 (non-small cell lung cancer). nih.govmdpi.com Similarly, thieno[2,3-b]pyridine derivatives have shown significant activity against HCT-116 (colon cancer) and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com The broad-spectrum activity highlights the potential of this chemical scaffold in oncology.

Table 2: Antiproliferative Activity of Thieno[2,3-b]quinoline Derivatives and Analogs in Human Cancer Cell Lines

Antimicrobial Research

In addition to their anticancer properties, thieno[2,3-b]quinoline-2-carboxylic acids have been investigated for their antimicrobial activity. A study involving the synthesis of a series of thieno[2,3-b]quinoline-2-carboxylic acids and their corresponding alkyl esters evaluated their efficacy against bacterial strains. tandfonline.comtandfonline.com

The results indicated that several of these compounds exhibited moderate antimicrobial activity. tandfonline.com Notably, compounds containing halogen substituents in their structure showed enhanced activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. tandfonline.com This suggests that the inclusion of halogens could be a viable strategy for optimizing the antibacterial potency of this class of compounds. Other studies on different quinoline carboxylic acid derivatives have also confirmed their potential as antimicrobial agents. nih.gov

Table 3: Chemical Compounds Mentioned

Enzyme and Receptor Modulation Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries. Thioquinoline derivatives have been investigated as potential tyrosinase inhibitors. A study on a series of aryl-substituted thioquinolines conjugated to thiosemicarbazide (B42300) revealed a potent tyrosinase inhibitor. The derivative bearing a para-chlorophenyl moiety was identified as the most effective, with an IC50 value of 25.75 ± 0.19 µM. researchgate.net Kinetic studies showed that this compound acts as a noncompetitive inhibitor of tyrosinase. researchgate.net

Table 4: Tyrosinase Inhibitory Activity of a Thioquinoline Derivative
Compound DerivativeEnzymeIC50 Value (µM)Inhibition Type
Thioquinoline conjugated to thiosemicarbazide (para-chlorophenyl moiety)Mushroom Tyrosinase25.75 ± 0.19 researchgate.netNoncompetitive researchgate.net

Some derivatives of the broader quinoline class have been evaluated for their antioxidant properties using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging. Novel this compound derivatives have been reported to possess antioxidant activity as determined by the DPPH radical scavenging method. researchgate.net For instance, a study on quinoline-4-carboxylic acid derivatives, a related structural class, showed that the presence of an aromatic ring enhanced the antioxidant activity. At a concentration of 5 mg/L, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited an inhibition of approximately 40.43% in the DPPH assay. ui.ac.id While specific DPPH and ABTS inhibition data for this compound itself are not detailed in the available literature, the antioxidant potential of the general quinoline scaffold is recognized.

Thieno[2,3-b]pyridine derivatives, which are structurally very similar to thieno[2,3-b]quinolines, have been identified as modulators of several G protein-coupled receptors (GPCRs). A screening of these compounds against a panel of 168 GPCRs revealed that one ligand modulates five of these receptors in the low micromolar range. nih.gov This compound acted as an antagonist for four of the receptors: the Neuropeptide S receptor 1B (NPSR1B) with an IC50 of 1.0 µM, the Prolactin Releasing Hormone Receptor (PRLHR) with an IC50 of 9.3 µM, the C-X-C Motif Chemokine Receptor 4 (CXCR4) with an IC50 of 6.9 µM, and another receptor, CRL-RAMP3, with an IC50 of 11.9 µM. nih.govnih.gov The same compound was found to be an agonist for the G Protein-Coupled Receptor 35 (GPR35) with an EC50 of 7.5 µM. nih.govnih.gov Docking studies also suggest that the Adenosine A2A receptor is a plausible target for this class of compounds. nih.govnih.gov

Table 5: GPCR Modulatory Activity of a Thieno[2,3-b]pyridine Derivative
ReceptorActivityIC50/EC50 Value (µM)
Adenosine A2A receptorAntagonist (plausible target)- nih.govnih.gov
NPSR1BAntagonist1.0 nih.govnih.gov
PRLHRAntagonist9.3 nih.govnih.gov
CXCR4Antagonist6.9 nih.govnih.gov
GPRR35Agonist7.5 nih.govnih.gov

Inhibition of Protein Kinase C Isoenzymes (e.g., PKCε)

Derivatives of thieno[2,3-b]quinoline have been identified as selective inhibitors of the protein-protein interaction between Protein Kinase C isoenzyme ε (PKCε) and its Receptor for Activated C-Kinase 2 (RACK2). mdpi.com This interaction is crucial for the specific subcellular localization and function of PKCε, an isoenzyme implicated in various cellular processes, including cell proliferation, survival, and oncogenesis. The ability of thieno[2,3-b]quinoline derivatives to disrupt the PKCε/RACK2 complex presents a targeted approach to modulate the signaling pathways driven by this specific isoenzyme, highlighting a potential mechanism for anticancer activity. mdpi.com

Interaction with Other Biological Targets

Mechanistic studies, primarily on the closely related thieno[2,3-b]pyridine scaffold, have revealed that these compounds can interact with multiple biological targets implicated in cancer progression. nih.govnih.gov These findings provide insight into the complex mechanism of action for this class of molecules.

Copper-Trafficking Antioxidant 1 Protein (ATOX1): The copper trafficking protein ATOX1 has been identified as a molecular target. nih.gov ATOX1 is involved in copper homeostasis, and its inhibition has been linked to reduced proliferation of cancer cells, suggesting that targeting this protein could be a viable anticancer strategy. nih.gov

Tyrosyl DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that plays a critical role in removing DNA lesions, including those created by topoisomerase I (TOP1) inhibitors like camptothecin (B557342) and its analogs. nih.govnih.gov In cancer cells, TDP1 can counteract the effects of these chemotherapeutic agents by repairing the drug-induced DNA damage, thus contributing to chemoresistance. nih.gov Thieno[2,3-b]pyridine derivatives have been investigated as TDP1 inhibitors to enhance the efficacy of TOP1 poisons. nih.govnih.gov While some derivatives showed inhibitory activity against the TDP1 enzyme, studies in TDP1 knockout cancer cell lines revealed that the synergistic effect with topotecan (B1662842) was further enhanced, suggesting that the sensitizing effect is mediated by a complex network of DNA repair pathways and not solely by TDP1 inhibition. nih.gov

Colchicine (B1669291) Binding Site in Tubulin: Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.govnih.gov Several thieno[2,3-b]pyridine derivatives have been found to interact with the colchicine binding site on β-tubulin. nih.govnih.gov Binding at this site disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com This mechanism is a hallmark of many potent antimitotic agents used in cancer therapy. nih.govmdpi.com

Phospholipase C-δ1 (PLC-δ1): The activity of thieno[2,3-b]pyridines has been linked to the modulation of Phospholipase C-δ1 (PLC-δ1). nih.govnih.gov This connection was inferred from observations that the administration of these compounds to breast cancer cell lines resulted in cellular behavior similar to that seen after the silencing of the PLC-δ1 genes. nih.gov

Table 1: Summary of Biological Targets for Thieno[2,3-b]quinoline Derivatives and Related Scaffolds

Target ProteinBiological RoleKey Research FindingCitation(s)
PKCε/RACK2 Complex Signal Transduction, OncogenesisDerivatives act as selective inhibitors of this protein-protein interaction. mdpi.com
ATOX1 Copper Homeostasis, Cell ProliferationIdentified as a molecular target, with inhibition linked to reduced cancer cell proliferation. nih.gov
TDP1 DNA Repair, ChemoresistanceDerivatives inhibit TDP1, but also sensitize cancer cells to TOP1 inhibitors through a broader mechanism. nih.govnih.gov
Tubulin (Colchicine Site) Microtubule Dynamics, MitosisCompounds bind to the colchicine site, inhibiting tubulin polymerization and inducing cell cycle arrest. nih.govnih.gov
PLC-δ1 Signal TransductionModulation of PLC-δ1 was deduced from similar cellular phenotypes upon compound treatment and gene silencing. nih.govnih.gov

Anti-inflammatory Investigations

The thieno[2,3-b]quinoline scaffold has also been explored for its anti-inflammatory potential. mdpi.comresearchgate.net Research has shown that certain novel derivatives of this compound, particularly those incorporating a pyrazole (B372694) core, exhibit promising anti-inflammatory activity. smolecule.com While the precise mechanisms are still under investigation, the anti-inflammatory effects of quinoline-based structures are a subject of ongoing research. researchgate.netnih.gov For instance, a related isomer, thieno[2,3-c]quinoline, was found to have a moderate effect on eicosanoid biosynthesis, which is a key pathway in the inflammatory response. nih.gov These findings suggest that compounds based on the thieno[2,3-b]quinoline framework could be developed as potential anti-inflammatory agents. mdpi.comsmolecule.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

The continued evolution of synthetic organic chemistry presents opportunities to develop more efficient, atom-economical, and environmentally benign methods for constructing the thieno[2,3-b]quinoline core and its analogues. A significant advancement has been the use of Rhodium(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. nih.govmdpi.com This reaction is initiated by C-H activation, where the carboxylic acid group acts as an effective directing group, facilitating the synthesis of complex tetracyclic lactones. nih.govmdpi.comresearchgate.net

Future efforts will likely focus on expanding the scope of such C-H functionalization reactions, which represent a powerful tool for molecular construction. researchgate.netst-andrews.ac.uk Additionally, exploring multi-component reactions could provide rapid access to a diverse library of derivatives from simple starting materials.

Advanced derivatization strategies are also crucial for fine-tuning the pharmacological properties of the lead compounds. The synthesis of derivatives incorporating β-diketone, pyrazole (B372694), and flavone (B191248) moieties has already been reported, with some of these compounds showing encouraging antioxidant and anti-inflammatory activities. researchgate.netmdpi.comresearchgate.net The use of techniques like ultrasonication can facilitate these transformations, often leading to shorter reaction times and higher yields. researchgate.net Future work should systematically explore substitutions at various positions of the heterocyclic core to build a comprehensive understanding of structure-activity relationships.

Table 1: Emerging Synthetic Strategies for Thieno[2,3-b]quinoline Scaffolds

Synthetic Strategy Description Key Advantages
Rh(III)-Catalyzed C-H Activation A formal [4+2] cycloaddition with internal alkynes, using the intrinsic carboxylic acid as a directing group. nih.govmdpi.com High atom economy, direct formation of complex polycyclic systems. nih.gov
Ultrasonication-Assisted Synthesis Use of ultrasonic irradiation to promote the condensation of this compound derivatives with various precursors. researchgate.net Reduced reaction times, improved yields, and potentially milder reaction conditions.
Vilsmeier-Haack Cyclisation A classic method that can be adapted for the synthesis of the core thieno[2,3-b]quinoline structure from N-arylacetamides. researchgate.netresearchgate.net Provides access to key 2-chloro-3-formylquinoline intermediates for further elaboration. researchgate.net

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly generate molecular complexity. | High efficiency, operational simplicity, and rapid library generation. |

Deeper Elucidation of Mechanism of Action and SAR Through Advanced Biophysical Techniques

While various derivatives of this compound have demonstrated biological activity, a detailed understanding of their molecular mechanisms is often incomplete. researchgate.net Some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain and as modulators of the protein kinase C isoenzyme PKCε interaction with its receptor. nih.gov To advance these compounds toward clinical consideration, it is imperative to precisely identify their biological targets and elucidate their binding modes.

Future research should employ a suite of advanced biophysical techniques to probe these molecular interactions. Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. For high-resolution structural insights, X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for visualizing the binding interactions between thieno[2,3-b]quinoline derivatives and their target proteins. These structural studies are fundamental for understanding the structure-activity relationship (SAR) and for guiding rational, structure-based drug design. researchgate.net

Table 2: Biophysical Techniques for Mechanistic Elucidation

Technique Information Gained Application in Thieno[2,3-b]quinoline Research
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kon, koff) and affinity (KD). Quantifying the binding of derivatives to target proteins like EGFR or PKCε.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD) and thermodynamic parameters (ΔH, ΔS). Understanding the driving forces behind ligand-target interactions.
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the ligand-protein complex. Visualizing the precise binding mode to guide structure-based design of more potent and selective inhibitors.

| Thermal Shift Assay (TSA) | Ligand-induced changes in protein thermal stability. | High-throughput screening for target engagement and identification of direct binders. |

Development of Specific Molecular Probes for Biological Target Validation

To unequivocally validate the biological targets of active this compound derivatives, the development of specific molecular probes is a critical next step. These probes are created by chemically modifying a potent derivative to include a reporter tag or a reactive group, without significantly compromising its binding affinity for the target.

Future work should focus on designing and synthesizing probes such as:

Affinity-based probes: These probes incorporate a photo-reactive group that, upon UV irradiation, forms a covalent bond with the target protein. The tagged protein can then be isolated and identified using proteomic techniques.

Biotinylated probes: Attaching a biotin (B1667282) tag allows for the capture and enrichment of the target protein and its binding partners on streptavidin-coated beads, facilitating their identification by mass spectrometry.

Fluorescent probes: Conjugating a fluorophore to the thieno[2,3-b]quinoline scaffold enables the visualization of target localization within cells using advanced microscopy techniques, providing spatial and temporal information about the drug-target interaction.

These chemical biology tools are essential for confirming target engagement in a complex biological system and for discovering potential off-target effects, which is crucial for translational development.

Investigation of Synergistic Effects with Established Therapeutic Agents

Given the promising anti-proliferative and antitumor activities reported for some thieno[2,3-b]quinoline derivatives, a logical translational strategy is to investigate their potential for use in combination therapy. mdpi.commdpi.com Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy, reduced dosages, and the potential to overcome drug resistance.

Future research should systematically screen for synergistic effects between lead thieno[2,3-b]quinoline compounds and established therapeutic agents, particularly in the context of cancer treatment. researcher.life For instance, combining an EGFR inhibitor derived from this scaffold with standard-of-care chemotherapeutics or other targeted agents could offer a more potent and durable response in relevant cancer cell lines and preclinical models. nih.gov Understanding the molecular basis of any observed synergy will be crucial for designing rational and effective combination regimens.

Application of Artificial Intelligence and Machine Learning in Thieno[2,3-b]quinoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. researchgate.net These computational tools can be applied to the thieno[2,3-b]quinoline scaffold to accelerate the identification and optimization of new drug candidates.

Key applications in future research include:

Predictive Modeling: ML algorithms can be trained on existing experimental data to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the biological activity of virtual or newly synthesized compounds, helping to prioritize synthetic efforts. researchgate.net

De Novo Drug Design: Generative AI models can design novel thieno[2,3-b]quinoline derivatives with optimized properties, such as high predicted potency, selectivity, and favorable drug-like characteristics. researchgate.net

Synthesis Prediction: AI tools can assist chemists by predicting viable and efficient synthetic routes for novel, computationally designed compounds, thus bridging the gap between virtual design and experimental validation. researchgate.net

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of thieno[2,3-b]quinoline derivatives more efficiently, reducing the time and cost associated with discovering the next generation of therapeutic agents. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for thieno[2,3-b]quinoline-2-carboxylic acid, and how do reaction conditions influence yield?

Microwave-assisted synthesis under solvent-free conditions is a widely used method. For example, Nandeshwarappa et al. (2005) achieved yields of 70-85% by irradiating a mixture of 2-aminothiophene-3-carboxylic acid and substituted ketones at 120–140°C for 5–8 minutes without solvents . Raghavendra et al. (2006) further optimized this by introducing alkyl esters, using microwave irradiation (150°C, 10–15 minutes) and acid catalysts like sulfuric acid, yielding 65-80% . Key factors include microwave power, irradiation time, and substituent electronic effects on the ketone precursor.

Q. How is this compound characterized structurally?

Comprehensive characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR (including 2D correlations like COSY, HSQC) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Used in related compounds (e.g., thienoquinoxaline derivatives) to resolve ambiguous stereochemistry and packing modes .

Q. What preliminary biological activities have been reported for this compound?

Alkyl esters of this compound exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL). Activity correlates with ester chain length; methyl and ethyl esters show higher potency due to improved membrane permeability .

Advanced Research Questions

Q. How can Rh(III)-catalyzed C–H activation be applied to functionalize this compound?

The carboxylic acid group acts as a directing group (DG) for Rh(III)-catalyzed [4+2] cycloaddition with alkynes, forming tetracyclic lactones. Martins et al. (2023) achieved this using [Cp*RhCl2_2]2_2 (5 mol%), AgSbF6_6 (20 mol%), and DCE at 80°C for 12 hours. The DG is non-static, enabling late-stage diversification . Key considerations:

  • Catalyst loading and counterion selection (AgSbF6_6 enhances electrophilicity).
  • Solvent polarity (DCE vs. bio-based solvents like cyclopentyl methyl ether).

Q. How can contradictory yield data in microwave-assisted syntheses be resolved?

Discrepancies arise from variations in microwave absorption efficiency and precursor solubility. For example:

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1H2_2SO4_4Solvent-free14085
2HIDMF15071
Optimization strategies:
  • Pre-mix reactants to ensure homogeneity.
  • Use absorptive additives (e.g., graphite) to enhance microwave coupling .

Q. What strategies improve the DNA intercalation potential of thieno[2,3-b]quinoline derivatives?

Structural modifications include:

  • Electron-withdrawing substituents (e.g., nitro groups at position 7) to enhance planar stacking .
  • Extended π-systems : Fusion with lactones or pyrazines increases aromatic surface area, as seen in tetracyclic derivatives .
  • Protonation at physiological pH : The carboxylic acid group (pKa ~4.5) deprotonates in cellular environments, improving solubility and target binding .

Q. Why do solvent-free conditions favor thieno[2,3-b]quinoline formation over side products?

Solvent-free microwave irradiation minimizes intermolecular collisions, reducing dimerization or oxidation byproducts. The absence of solvent also increases effective reactant concentration, accelerating cyclocondensation. Comparative studies show solvent-free methods reduce reaction time by 40% compared to solution-phase syntheses .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 50%, check for moisture sensitivity of precursors or microwave cavity hotspots using fluoroptic thermometry .
  • Biological Assays : Use logarithmic-phase bacterial cultures for consistent MIC measurements, and include positive controls (e.g., ciprofloxacin) to validate assay conditions .

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Reactant of Route 1
Thieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 2
Thieno[2,3-b]quinoline-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.